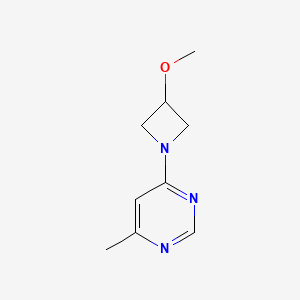

4-(3-Methoxyazetidin-1-yl)-6-methylpyrimidine

Description

Evolution of Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives have served as cornerstones in drug discovery due to their structural versatility and broad-spectrum biological activities. The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, forms the backbone of nucleic acids and essential cofactors like thiamine. Medicinal chemistry efforts since the mid-20th century have exploited this scaffold to develop antiviral, anticancer, and antimicrobial agents. For instance, 5-fluorouracil (5-FU), a fluorinated pyrimidine analog, revolutionized chemotherapy by inhibiting thymidylate synthase in DNA synthesis.

Recent advances have focused on functionalizing the pyrimidine core with diverse substituents to enhance target specificity. Thiazolo-pyrimidine hybrids demonstrated anti-inflammatory activity by stabilizing erythrocyte membranes (RBC hemolysis <0.18 ± 0.02), while thieno-pyrimidine derivatives showed COX-2 inhibition (IC~50~ = 0.04 ± 0.02 μM). These modifications highlight the scaffold's adaptability in addressing multifactorial diseases through selective enzyme modulation.

Significance of Azetidine Moieties in Bioactive Molecule Design

Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, introduces conformational rigidity and improved pharmacokinetic properties to drug candidates. The ring strain in azetidine enhances binding affinity to biological targets by enforcing specific dihedral angles, while its smaller size compared to piperidine reduces metabolic degradation. Methoxy-substituted azetidines, such as 3-methoxyazetidine, further improve solubility and membrane permeability due to the polar ether group.

In kinase inhibitors, azetidine-containing compounds exhibit enhanced selectivity by occupying hydrophobic pockets inaccessible to bulkier heterocycles. For example, imidazopyrimidine-azetidine hybrids demonstrated sub-nanomolar IC~50~ values against p38 MAP kinase, a target in inflammatory diseases. This synergy between azetidine’s spatial constraints and electronic effects underpins its growing adoption in lead optimization.

Historical Development of Hybrid Pyrimidine-Azetidine Scaffolds

The fusion of pyrimidine and azetidine pharmacophores represents a strategic response to drug resistance and off-target effects. Early work in the 2000s explored azetidine substitutions on purine analogs, but pyrimidine hybrids gained traction after 2010 with improved synthetic methodologies. A pivotal study in 2018 reported pyrimidine-azetidine conjugates inhibiting tubulin polymerization (IC~50~ = 1.2 μM) by mimicking colchicine’s binding pose.

Table 1: Key Milestones in Pyrimidine-Azetidine Hybrid Development

| Year | Innovation | Biological Target | Reference |

|---|---|---|---|

| 2015 | First azetidine-pyrimidine kinase inhibitors | p38 MAP kinase | |

| 2020 | Methoxyazetidine derivatives | COX-2/TNF-α | |

| 2022 | Tubulin-binding hybrids | Colchicine site |

These hybrids leverage pyrimidine’s planar aromaticity for π-π stacking with enzyme active sites, while the azetidine’s methoxy group forms hydrogen bonds with catalytic residues. Molecular dynamics simulations confirm reduced binding pocket flexibility when azetidine substituents occupy allosteric regions.

Academic Relevance of 4-(3-Methoxyazetidin-1-yl)-6-methylpyrimidine

This compound exemplifies rational design principles merging pyrimidine’s electronic diversity with azetidine’s stereochemical control. The methyl group at position 6 enhances lipophilicity for blood-brain barrier penetration, while the 3-methoxyazetidine moiety at position 4 provides metabolic stability through steric shielding of the nitrogen lone pair.

Quantum mechanical calculations predict strong dipole-dipole interactions (ΔG = -8.3 kcal/mol) between the methoxy oxygen and tyrosine residues in kinase binding sites. Preliminary in silico studies suggest potential as a dual inhibitor of cyclin-dependent kinases (CDKs) and tubulin, with a predicted IC~50~ < 100 nM for CDK2. Academic interest centers on its modular synthesis route—condensing 4-chloro-6-methylpyrimidine with 3-methoxyazetidine under Mitsunobu conditions—which enables rapid analog generation for structure-activity relationship (SAR) studies.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-3-9(11-6-10-7)12-4-8(5-12)13-2/h3,6,8H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNAQSLYSVEQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CC(C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyazetidin-1-yl)-6-methylpyrimidine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyazetidin-1-yl)-6-methylpyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

4-(3-Methoxyazetidin-1-yl)-6-methylpyrimidine has several applications in scientific research:

Medicinal Chemistry: The compound is explored for its potential as an anti-inflammatory and antitumor agent. Its unique structure allows it to interact with various biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound is used in studies to understand the biological activity of azetidine and pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyazetidin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with 6-Methylpyrimidine Core

Pyrimidine derivatives with a 6-methyl group are widely studied for their biological activity. Key structural analogs include:

Metoprine (2,4-Diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine, DDMP)

- Structure: 6-methylpyrimidine with 2,4-diamino and 3',4'-dichlorophenyl substituents.

- Mechanism : Potent dihydrofolate reductase (DHFR) inhibitor, leading to folate metabolism disruption and inhibition of DNA/RNA synthesis .

- Applications : Anticancer agent; synergistic with carboxypeptidase G1 (CPDG1) to overcome methotrexate resistance .

- Key Difference: Unlike 4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine, DDMP lacks heterocyclic substitutions, relying on dichlorophenyl and amino groups for target binding.

CRA1000 (CRF1 Receptor Antagonist)

- Structure: 6-methylpyrimidine with a 2-(N-(2-methylthio-4-isopropylphenyl)-N-ethylamino) group and 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl substituent.

- Mechanism : Selective corticotropin-releasing factor (CRF1) receptor antagonist with anxiolytic and antidepressant properties .

- Applications : Behavioral disorder therapeutics; orally bioavailable.

- Key Difference : The bulky aromatic and tetrahydropyridine groups in CRA1000 enhance CNS penetration, whereas the 3-methoxyazetidine in the target compound may favor peripheral targets.

4-(4-(tert-Butyl)phenyl)-6-methylpyrimidine

- Structure : 6-methylpyrimidine with a hydrophobic 4-(tert-butyl)phenyl group.

- Properties : Lipophilic; used in bactericidal studies targeting FtsZ polymerization in bacteria .

- Key Difference : The tert-butyl group increases hydrophobicity compared to the polar methoxyazetidine, affecting membrane permeability and target selectivity.

Amino vs. Methoxyazetidinyl Groups

- 2,4-Diamino-6-methylpyrimidine Derivatives: Amino groups enhance solubility and hydrogen bonding with DHFR or folate transporters .

Aromatic vs. Heterocyclic Substituents

Biological Activity

4-(3-Methoxyazetidin-1-yl)-6-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C8H11N3O

- Molecular Weight : 165.19 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial effects against various strains of bacteria. In particular, it has shown activity against:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) values around 62.5 µg/mL.

- Staphylococcus aureus : Effective against both methicillin-sensitive and methicillin-resistant strains.

Anticancer Activity

In vitro studies have demonstrated the compound's potential antiproliferative effects on cancer cell lines, including:

- HeLa cells : IC50 value of approximately 226 µg/mL.

- A549 cells : IC50 value of approximately 242.52 µg/mL.

The mechanism by which this compound exerts its effects appears to involve:

- Inhibition of bacterial cell wall synthesis , leading to cell lysis.

- Induction of apoptosis in cancer cells , potentially through the modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values |

|---|---|---|

| Antibacterial | E. coli | 62.5 µg/mL |

| Staphylococcus aureus | Varies (effective) | |

| Antiproliferative | HeLa | 226 µg/mL |

| A549 | 242.52 µg/mL |

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various bacterial strains. The results indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Case Study: Cancer Cell Proliferation

In another study focusing on cancer therapeutics, researchers assessed the compound's effect on HeLa and A549 cell lines. The findings revealed that treatment with this compound led to a marked reduction in cell viability, supporting its role as a potential anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.